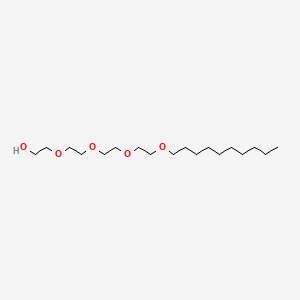

Tetraethyleneglycol monodecyl ether

Descripción general

Descripción

Tetraethyleneglycol monodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its excellent emulsifying, solubilizing, and stabilizing properties. The compound has the molecular formula C20H42O5 and a molecular weight of 362.54 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetraethyleneglycol monodecyl ether is typically synthesized through the reaction of tetraethylene glycol with decyl alcohol. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product through distillation or other separation techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Tetraethyleneglycol monodecyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like halogens or other nucleophiles.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Utilize reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various ether derivatives .

Aplicaciones Científicas De Investigación

Biochemical Applications

Emulsification and Solubilization

Tetraethylene glycol monodecyl ether serves as an effective emulsifier and solubilizer in biochemical formulations. Its ability to reduce surface tension allows for the stable mixing of hydrophilic and lipophilic substances, making it useful in drug delivery systems and cosmetic formulations.

Case Study: Topical Formulations

A study demonstrated the efficacy of tetraethylene glycol monodecyl ether in enhancing the skin penetration of lipophilic and hydrophilic drugs. In vitro experiments using pig ear skin showed that formulations containing this ether improved drug absorption compared to control formulations .

Pharmaceutical Applications

Laxatives and Drug Carriers

This compound is utilized in the pharmaceutical industry as a base for several laxatives and topical carriers due to its compatibility with various active ingredients and its ability to facilitate drug absorption through biological membranes .

Table 1: Formulation Types Using Tetraethylene Glycol Monodecyl Ether

| Formulation Type | Active Ingredients | Application Area |

|---|---|---|

| Laxatives | Polyethylene glycol derivatives | Gastrointestinal health |

| Topical drug carriers | Lipophilic and hydrophilic drugs | Dermatology |

| Emulsions | Various active compounds | Cosmetic products |

Agrochemical Applications

Enhancing Penetration of Agrochemicals

Tetraethylene glycol monodecyl ether is employed in agrochemical formulations to enhance the penetration of pesticides through plant cuticles. Its surfactant properties help in overcoming the barriers posed by the plant's natural defenses, thus improving the efficacy of applied chemicals .

Data Analysis: Sorption Rates

Research indicates that formulations containing tetraethylene glycol monodecyl ether can significantly increase the sorption rates of agrochemicals on leaf surfaces, facilitating better absorption into plant tissues .

Industrial Applications

Cleaning Agents and Detergents

Due to its surfactant properties, tetraethylene glycol monodecyl ether is incorporated into cleaning agents and detergents. It aids in the removal of oils, greases, and other contaminants from surfaces by reducing surface tension .

Material Science Applications

Self-Assembled Monolayers

In material science, tetraethylene glycol monodecyl ether has been studied for its role in forming self-assembled monolayers on silicon substrates. These structures are crucial for developing biosensors and other nanotechnology applications due to their ability to modify surface properties at a molecular level .

Mecanismo De Acción

The mechanism of action of tetraethyleneglycol monodecyl ether involves its ability to reduce the surface tension of liquids, thereby enhancing their wetting properties. This effect is attributed to the formation of micelles, which are aggregates of molecules that decrease the liquid’s surface tension. These micelles also act as solubilizing agents, increasing the solubility of hydrophobic molecules within the liquid .

Comparación Con Compuestos Similares

Similar Compounds

Tetraethylene glycol monooctyl ether: Similar structure but with an octyl group instead of a decyl group.

Pentaethylene glycol monodecyl ether: Contains an additional ethylene glycol unit.

Decaethylene glycol monododecyl ether: Contains more ethylene glycol units, leading to different solubilizing properties.

Uniqueness

Tetraethyleneglycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Its specific structure allows it to form stable micelles and enhance the solubility of various compounds, which is particularly valuable in scientific research and industrial applications .

Actividad Biológica

Tetraethyleneglycol monodecyl ether (C10E4) is a nonionic surfactant belonging to the class of polyethylene glycol (PEG) derivatives. Its unique structure, featuring a long hydrophobic decyl chain and a hydrophilic tetraethylene glycol moiety, provides it with distinct biological activities that make it relevant in various fields such as pharmaceuticals, cosmetics, and agricultural applications. This article aims to delve into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound's structure consists of a decyl group (C10) linked to a tetraethylene glycol unit. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier and surfactant.

| Property | Value |

|---|---|

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in water |

| Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM |

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can disrupt microbial membranes, leading to cell lysis. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as a preservative in cosmetic formulations .

2. Cytotoxicity and Cell Viability

Research has indicated that this compound can affect cell viability depending on concentration and exposure time. In vitro studies using human cell lines revealed that at lower concentrations, it promotes cell proliferation, while higher concentrations may induce cytotoxic effects .

The mechanism by which this compound exerts its biological effects is primarily through membrane interaction. It alters the permeability of lipid bilayers, facilitating the entry of therapeutic agents into cells or enhancing the release of active compounds from formulations .

4. Applications in Drug Delivery

Due to its surfactant properties, this compound is being explored as a carrier for drug delivery systems. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Cytotoxicity | Concentration-dependent effects on cell viability |

| Drug Delivery | Enhances solubility and bioavailability of drugs |

Case Study 1: Antimicrobial Efficacy

A study conducted by Burghardt et al. evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations above its CMC .

Case Study 2: Drug Delivery System

In another study focusing on drug delivery applications, researchers incorporated this compound into liposomal formulations for anticancer drugs. The findings suggested that the inclusion of this surfactant enhanced drug release rates and improved therapeutic efficacy in tumor models .

Propiedades

IUPAC Name |

2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMWIUUCZFNLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205645 | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-94-6 | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5703-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the abstract doesn't provide specific results, the title tells us the researchers investigated how quickly water molecules spread (diffuse) within a solution containing either 3,6,9,12-Tetraoxadocosan-1-ol or a related compound. [] Understanding diffusion coefficients is important for various applications, such as predicting how substances will mix or how they might behave in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.